carbazol-9-yl-(4-methylphenyl)methanone

streptokinase expression inhibition Group A Streptococcus probe development

Carbazol-9-yl-(4-methylphenyl)methanone (CAS 344874-84-6, PubChem CID 576989, also designated ML126) is an N-acylindole carbazole derivative with molecular formula C20H15NO and molecular weight 285.34 g/mol. This compound was identified as a probe molecule (ML126) through the NIH Molecular Libraries Program for its ability to selectively inhibit streptokinase (SK) expression in Group A Streptococcus (GAS).

Molecular Formula C20H15NO
Molecular Weight 285.3 g/mol
Cat. No. B1663229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarbazol-9-yl-(4-methylphenyl)methanone
SynonymsCarbazol-9-yl-(4-methylphenyl)methanone;  ML-126
Molecular FormulaC20H15NO
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)20(22)21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-13H,1H3
InChIKeyAWZNVFKAFFHLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbazol-9-yl-(4-methylphenyl)methanone (ML126): Definitive Selection Guide for Streptokinase Expression Inhibition Research


Carbazol-9-yl-(4-methylphenyl)methanone (CAS 344874-84-6, PubChem CID 576989, also designated ML126) is an N-acylindole carbazole derivative with molecular formula C20H15NO and molecular weight 285.34 g/mol . This compound was identified as a probe molecule (ML126) through the NIH Molecular Libraries Program for its ability to selectively inhibit streptokinase (SK) expression in Group A Streptococcus (GAS) . It possesses a calculated XLogP3-AA of 5.2, zero hydrogen-bond donors, one hydrogen-bond acceptor, a topological polar surface area of 22 Ų, and a single rotatable bond .

Why Carbazol-9-yl-(4-methylphenyl)methanone Cannot Be Replaced by Generic Carbazole Analogs for SK Expression Studies


Carbazol-9-yl-(4-methylphenyl)methanone exhibits a specific structure-activity relationship (SAR) profile that is not shared by interchangeable carbazole analogs. The para-methyl substituent on the benzoyl ring is critical for retaining potent SK expression inhibition, whereas ortho-substitution of the same methyl group markedly reduces potency . Furthermore, the compound demonstrates a confirmed absence of promiscuous binding activity (active in only 1 of 429 non-streptokinase assays), ensuring that the biological effect observed in phenotypic screening is attributable to on-target modulation rather than off-target interference . These SAR constraints and selectivity data make generic substitution scientifically invalid for studies requiring precise SK expression modulation, as even closely related positional isomers yield divergent biological outcomes.

Quantitative Differentiation Evidence: Carbazol-9-yl-(4-methylphenyl)methanone vs. Closest Comparators


Improved Potency and Reduced Chemical Liability vs. Prior Art SK Inhibitor CID-657963

Carbazol-9-yl-(4-methylphenyl)methanone (ML126) demonstrates a quantifiable improvement in SK expression inhibitory potency and a superior chemical profile compared to the only known prior art small-molecule SK expression inhibitor, CID-657963. The target compound exhibits an IC50 of 3.6 μM (3600 nM) against SK expression in the non-engineered GAS strain UMAA 2616 . In contrast, CID-657963 shows only moderate potency with an IC50 ≥ 10.0 μM and bears a reactive alkylthioacetonitrile moiety that constitutes an obvious chemical liability . Consequently, the target compound achieves a >2.8-fold improvement in potency and eliminates the reactive functional group that limits the utility of the prior art compound.

streptokinase expression inhibition Group A Streptococcus probe development

Para-Methyl Substitution Retains Potency Whereas Ortho-Methyl Substitution Adversely Affects SK Expression Inhibition

Within the carbazole benzoyl amide series, the position of the methyl substituent on the phenyl ring determines whether SK expression inhibitory potency is retained or lost. The target compound, bearing a para-methyl group (entry 1, Table 1 of the probe report), effectively inhibits SK expression . SAR analysis demonstrates that electron-donating groups at the para-position retain potency, whereas the same methyl substituent at the ortho-position (entry 12, Table 1) results in a significant loss of activity . The specific IC50 value for the ortho-methyl analog is not publicly reported, but the report clearly classifies it as adversely affected relative to the para-substituted target compound.

structure-activity relationship carbazole analogs positional isomer differentiation

Extended Human Plasma Stability Enabling In Vitro Mechanistic Studies

Carbazol-9-yl-(4-methylphenyl)methanone exhibits differential stability across species plasma, with 38.6% of the compound remaining after a 5-hour incubation in human plasma, compared to less than 12.5% remaining in murine plasma under the same conditions . This species-dependent stability profile demonstrates that the compound is suitable for human-relevant in vitro cell-based assays of up to 5 hours but is not recommended for murine in vivo studies without appropriate formulation adjustments . Additionally, the compound is chemically stable over 48 hours in PBS buffer, confirming its utility in standard in vitro experimental workflows .

plasma stability in vitro ADME compound stability profiling

Confirmed Low Promiscuity Binding Profile Across 429 Assays

A PubChem activity survey conducted on February 24, 2011 revealed that carbazol-9-yl-(4-methylphenyl)methanone was active in only 1 confirmatory non-streptokinase assay out of 429 assays reported in PubChem . Importantly, the compound was also inactive in the bacterial cell viability assay (PubChem AID-2138) across the tested concentration range up to 50 μM, confirming that the observed SK expression inhibition is not a consequence of general cytotoxicity . Furthermore, a structure-based search in SciFinder and Reaxys did not identify any publications or patents involving the probe compound, supporting the conclusion that it is not a promiscuous binder .

selectivity profiling promiscuity assessment chemical probe validation

Validated Application Scenarios for Carbazol-9-yl-(4-methylphenyl)methanone in SK Expression Research


Phenotypic Screening for Selective Inhibition of Streptokinase Expression in Group A Streptococcus

Carbazol-9-yl-(4-methylphenyl)methanone is directly applicable as a positive control or tool compound in phenotypic screening campaigns aimed at identifying novel modulators of streptokinase expression in GAS. With an IC50 of 3.6 μM and inactivity in bacterial viability assays up to 50 μM, ML126 can serve as a selective reference inhibitor that modulates virulence factor expression without causing bacterial death, thereby enabling the identification of compounds with similar selective profiles . This application is specifically validated by the probe criteria defined in the original NIH probe development program (IC50 < 10 μM, selectivity ratio ≥ 30) .

Mechanistic Studies of Streptokinase Gene Regulation Using a Validated Non-Promiscuous Chemical Probe

The confirmed low promiscuity profile (active in only 1 of 429 non-target assays) positions carbazol-9-yl-(4-methylphenyl)methanone as a reliable chemical probe for dissecting the molecular mechanisms underlying SK gene regulation in GAS . Researchers can use this compound to modulate SK expression while minimizing off-target confounds, enabling clean interpretation of downstream transcriptional, proteomic, or phenotypic readouts .

In Vitro Cell-Based Assays Requiring Extended Compound Stability in Human Plasma

For in vitro assays involving human plasma incubation or medium containing plasma components, carbazol-9-yl-(4-methylphenyl)methanone offers 38.6% compound remaining after 5 hours, sufficient for standard cell-based experimental durations . Combined with 48-hour stability in PBS buffer and confirmed lack of chemical liabilities, the compound supports robust experimental workflows in human-relevant in vitro systems .

Structure-Activity Relationship (SAR) Studies of Carbazole-Based Streptokinase Expression Inhibitors

The para-methyl-substituted benzoyl carbazole scaffold of the target compound serves as a validated starting point for medicinal chemistry SAR exploration. The probe report has already established that para-methyl substitution retains potency while ortho-methyl substitution abolishes it, and that electron-withdrawing groups at the ortho-position can retain activity . This SAR knowledge base provides a rational framework for synthesizing and evaluating additional carbazole analogs with potentially improved potency or pharmacokinetic properties .

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